![molecular formula C4H10N2OS B14321356 N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide CAS No. 108342-52-5](/img/structure/B14321356.png)
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethylsulfanyl group attached to the nitrogen atom, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . The reaction conditions often require the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of amides like this compound can be achieved through the direct reaction of carboxylic acids with amines using catalysts such as Mg(NO3)2 or imidazole . This method is advantageous as it avoids the use of coupling agents and generates fewer by-products.
化学反応の分析
Types of Reactions
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form amines.
Substitution: The amide can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
N-methylpropionamide: Similar in structure but lacks the ethylsulfanyl group.
N-methylacetamide: Another simple amide with a different alkyl group attached to the nitrogen.
Uniqueness
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo specific reactions that are not possible with simpler amides, making it a valuable compound in various research applications .
特性
CAS番号 |
108342-52-5 |
|---|---|
分子式 |
C4H10N2OS |
分子量 |
134.20 g/mol |
IUPAC名 |
N-(ethylsulfanylmethyl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H10N2OS/c1-3-8-4-6(2)5-7/h3-4H2,1-2H3 |
InChIキー |
AOMMMNPSCGUNKB-UHFFFAOYSA-N |
正規SMILES |
CCSCN(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
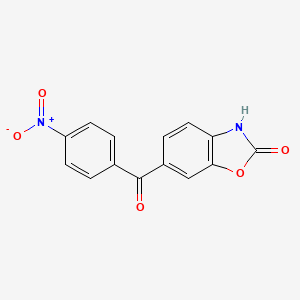
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
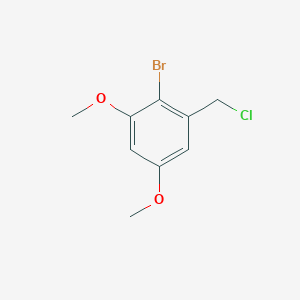
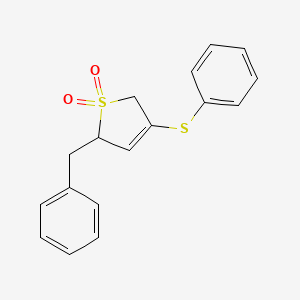

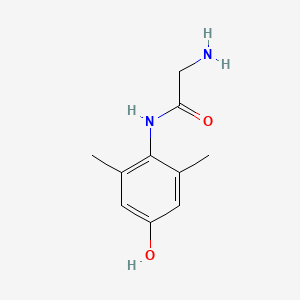
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
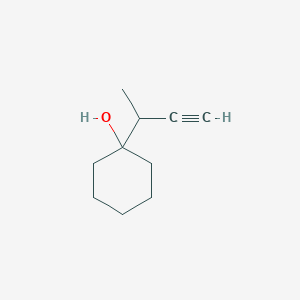

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
